4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid
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Overview
Description
4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a methoxy group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 2-methoxybenzoic acid.
Coupling Reaction: The key step involves a coupling reaction between 3-chloro-4-fluoroaniline and 2-methoxybenzoic acid.
Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., palladium acetate) in an organic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the benzoic acid moiety.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Esterification: Alcohols in the presence of acid catalysts (e.g., sulfuric acid) under reflux conditions.
Amidation: Amines in the presence of coupling agents (e.g., N,N’-dicyclohexylcarbodiimide) at room temperature.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or alkanes.
Esterification and Amidation: Formation of esters and amides with various functional groups.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.
4-Chloro-3-fluorophenylboronic acid: Similar structure but with different positions of the chloro and fluoro substituents.
4-Fluoro-3-chlorophenylboronic acid: Similar structure but with different positions of the chloro and fluoro substituents.
Uniqueness
4-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as a methoxy group on the benzoic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-7-9(2-4-10(13)14(17)18)8-3-5-12(16)11(15)6-8/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOXXQATNMKGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690548 |
Source
|
Record name | 3'-Chloro-4'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035929-07-7 |
Source
|
Record name | 3'-Chloro-4'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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